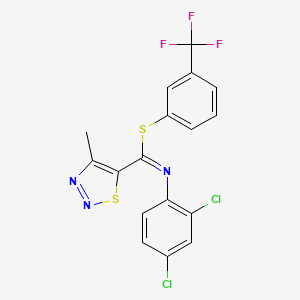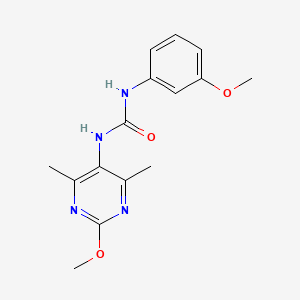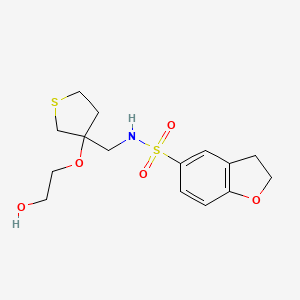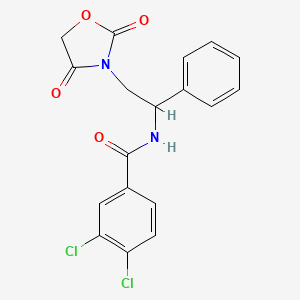![molecular formula C15H17N3O3 B2812657 4-{[1-(Furan-3-carbonyl)pyrrolidin-3-yl]oxy}-2,6-dimethylpyrimidine CAS No. 2097894-95-4](/img/structure/B2812657.png)
4-{[1-(Furan-3-carbonyl)pyrrolidin-3-yl]oxy}-2,6-dimethylpyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-{[1-(Furan-3-carbonyl)pyrrolidin-3-yl]oxy}-2,6-dimethylpyrimidine” is a chemical compound with the molecular formula C15H17N3O3 and a molecular weight of 287.319. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom .
Synthesis Analysis
While specific synthesis methods for this compound were not found, the pyrrolidine ring in its structure is commonly synthesized from different cyclic or acyclic precursors . The functionalization of preformed pyrrolidine rings, such as proline derivatives, is also a common synthetic strategy .Molecular Structure Analysis
The pyrrolidine ring in this compound is a saturated scaffold that allows efficient exploration of the pharmacophore space due to sp3-hybridization . It contributes to the stereochemistry of the molecule and increases three-dimensional coverage due to the non-planarity of the ring .Applications De Recherche Scientifique
Synthesis and Characterization
- Compounds similar to the one have been synthesized as part of studies on pyrrole and pyrimidine derivatives. These studies often involve the characterization of novel compounds using techniques like FT-IR, NMR, and UV-visible spectroscopy, as well as quantum chemical calculations. These synthetic pathways enable the production of compounds with potential applications in medicinal chemistry and materials science (R. N. Singh, Poonam Rawat, S. Sahu, 2014).
Biological Activity
- Pyrimidine derivatives have been synthesized and evaluated for various biological activities, including plant growth stimulation effects. These studies contribute to the development of new agrochemicals and pharmaceuticals (V. A. Pivazyan, E. Ghazaryan, Zhermen A. Azaryan, A. Yengoyan, 2019).
Molecular Interactions and Properties
- The study of molecular interactions, such as hydrogen bonding and dimer formation, is crucial in understanding the chemical behavior and potential applications of pyrimidine derivatives. Investigations include the analysis of molecular electrostatic potential surfaces, natural bond orbital interactions, and vibrational analyses, which help predict sites and nature of interactions important for the design of functional materials and drugs (R. N. Singh, Poonam Rawat, S. Sahu, 2014).
Antiprotozoal Agents
- Novel pyrimidine derivatives have been explored for their antiprotozoal properties, contributing to the search for new therapeutic agents against protozoal infections (M. Ismail, R. Brun, T. Wenzler, F. Tanious, W. Wilson, D. Boykin, 2004).
Crystallography and Drug Design
- The crystallographic analysis of pyrimidine derivatives provides insights into their structural characteristics, which is essential for drug design and the development of materials with specific properties. Such studies can reveal details like tautomerism, twinning, disorder, and intermolecular interactions, guiding the synthesis of compounds with desired characteristics (A. Rajam, P. Muthiah, R. Butcher, J. Jasinski, C. Glidewell, 2017).
Propriétés
IUPAC Name |
[3-(2,6-dimethylpyrimidin-4-yl)oxypyrrolidin-1-yl]-(furan-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-10-7-14(17-11(2)16-10)21-13-3-5-18(8-13)15(19)12-4-6-20-9-12/h4,6-7,9,13H,3,5,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLXPQLVIHRWEPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCN(C2)C(=O)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(benzo[d]thiazol-2-yl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B2812576.png)


![3,4,5-triethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2812582.png)
![2-(3-Hydroxypropyl)-4,7,8-trimethyl-6-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2812584.png)
![4H-Pyrido[3,2-b]-1,4-oxazine-4-carboxylic acid, 6-amino-2,3-dihydro-2,2-dimethyl-3-oxo-, 1,1-dimethylethyl ester](/img/structure/B2812586.png)
![(3-Chloro-5-fluorophenyl)-(3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2812587.png)






